molecular formula C11H6BrN B1283296 4-Bromonaphthalene-1-carbonitrile CAS No. 92616-49-4

4-Bromonaphthalene-1-carbonitrile

Cat. No.: B1283296
CAS No.: 92616-49-4
M. Wt: 232.08 g/mol
InChI Key: ITKIWUNXKKMMSE-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6BrN. It consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a bromine atom at the 4th position and a carbonitrile group at the 1st position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalene-1-carbonitrile can be achieved through several methods. One common method involves the bromination of 1-methyl naphthalene to obtain 4-bromo-1-methyl naphthalene, followed by further bromination to produce 4-bromo-1-bromomethyl naphthalene. This intermediate undergoes a Sommelet reaction to yield 4-bromo-1-naphthaldehyde, which is then oximated to form 4-bromo-1-naphthaldehyde oxime. Finally, dehydration of this oxime produces this compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale bromination and cyanation reactions. The process is designed to be cost-effective, with high yields and low production costs, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium cyanide and potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Major Products Formed

    Substitution Products: Various substituted naphthalenes.

    Oxidation Products: Naphthoquinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Bromonaphthalene-1-carbonitrile is utilized in diverse scientific research fields, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is employed in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and the carbonitrile group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile

Uniqueness

4-Bromonaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The position of the bromine atom and the carbonitrile group influences its behavior in chemical reactions, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKIWUNXKKMMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562722
Record name 4-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92616-49-4
Record name 4-Bromonaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-naphthonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,4-dibromonaphthalene (24.06 g, 84 mmol) and copper cyanide (6.02 g, 67 mmol) in DMF (85 mL) was heated to 125° C. overnight. The mixture was partially concentrated to remove DMF and the resulting residue washed with aqueous ammonium hydroxide and extracted with ethyl acetate. The organic layer was concentrated and purified by chromatography to yield 4-bromo-1-naphthonitrile (5.13 g, 26%).
Quantity
24.06 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the synthesis of 4-Bromonaphthalene-1-carbonitrile, and what are the advantages of the reported method?

A1: The synthesis of this compound involves a five-step process, starting with 1-methyl naphthalene. [] The key steps include:

    Q2: How is this compound utilized in the synthesis of other compounds, specifically in the context of pharmaceutical research?

    A2: this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in medicinal chemistry. One example is its role in the synthesis of RDEA3170, a potential uric acid transporter 1 (URAT1) inhibitor. [] The compound undergoes a series of transformations, including the formation of a boronic acid derivative, which then participates in a Suzuki coupling reaction, ultimately leading to RDEA3170. [] This highlights the significance of this compound as a versatile intermediate in synthesizing potentially valuable pharmaceutical compounds.

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